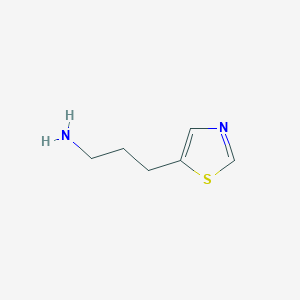
3-(Thiazol-5-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Thiazol-5-yl)propan-1-amine is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the cyclization of α-aminonitriles with carbon disulfide to form 2-mercapto-5-amino thiazoles, which can then be further modified . Another approach involves the reaction of N-cyanoimidates with hydrazine under thermal conditions .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve multi-step processes with careful control of reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, solvents, and specific temperature and pressure conditions to optimize the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Thiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms in the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Wissenschaftliche Forschungsanwendungen
3-(Thiazol-5-yl)propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and rubber vulcanization agents.
Wirkmechanismus
The mechanism of action of 3-(Thiazol-5-yl)propan-1-amine involves its interaction with various molecular targets and pathways. For example, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, they can modulate enzyme activity and receptor function, influencing biochemical pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(Thiazol-5-yl)propan-1-amine include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the presence of the propan-1-amine group, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C6H10N2S |
|---|---|
Molekulargewicht |
142.22 g/mol |
IUPAC-Name |
3-(1,3-thiazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C6H10N2S/c7-3-1-2-6-4-8-5-9-6/h4-5H,1-3,7H2 |
InChI-Schlüssel |
YKAFTOZEQIKYKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=N1)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


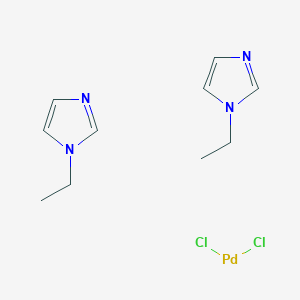
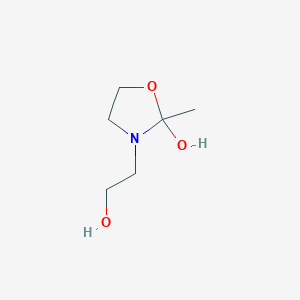
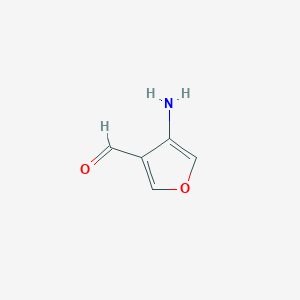
![3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13102559.png)
![2-Methyl-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B13102574.png)
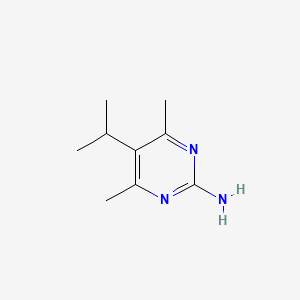

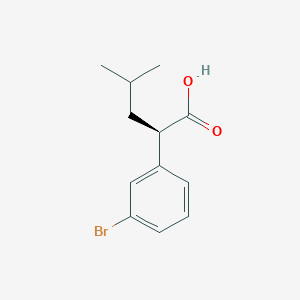

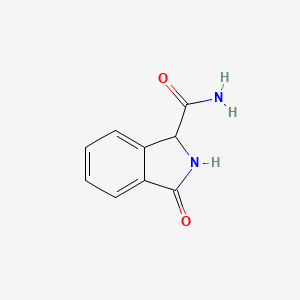
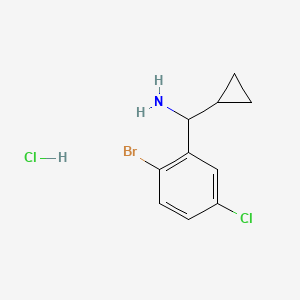
![1,5-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13102610.png)
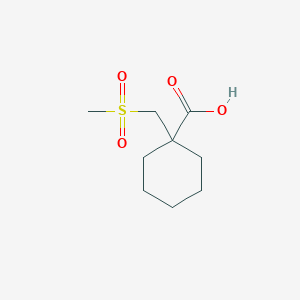
![[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate](/img/structure/B13102630.png)
